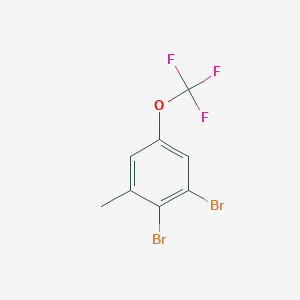

1,2-Dibromo-3-methyl-5-(trifluoromethoxy)benzene

Description

Properties

IUPAC Name |

1,2-dibromo-3-methyl-5-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2F3O/c1-4-2-5(14-8(11,12)13)3-6(9)7(4)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVUHFUCXDZQRDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Br)Br)OC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2F3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70650394 | |

| Record name | 1,2-Dibromo-3-methyl-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.93 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1210290-24-6 | |

| Record name | 1,2-Dibromo-3-methyl-5-(trifluoromethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70650394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-3-methyl-5-(trifluoromethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methyl-5-(trifluoromethoxy)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane or carbon tetrachloride under controlled temperature conditions to ensure selective bromination at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor under optimized conditions to achieve high yield and purity. The use of advanced catalytic systems and automated control of reaction parameters can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-3-methyl-5-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a metal catalyst.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

Substitution Reactions: Products such as 1,2-diamino-3-methyl-5-(trifluoromethoxy)benzene or 1,2-dithio-3-methyl-5-(trifluoromethoxy)benzene.

Oxidation Reactions: Products like 1,2-dibromo-3-carboxy-5-(trifluoromethoxy)benzene.

Reduction Reactions: Products such as this compound.

Coupling Reactions: Various biaryl compounds depending on the coupling partner used.

Scientific Research Applications

Pharmaceutical Applications

1,2-Dibromo-3-methyl-5-(trifluoromethoxy)benzene serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features enable it to target specific biological pathways, thereby enhancing drug efficacy. For instance:

- Drug Development : It is used as a building block for synthesizing compounds with potential antimicrobial or antitumor activity due to its halogenated structure which often correlates with increased bioactivity .

- Synthesis of Complex Molecules : The compound facilitates complex organic reactions necessary for producing novel pharmaceuticals in both academic and industrial settings .

Agrochemical Applications

The compound is also employed in developing agrochemicals, particularly in formulations aimed at pest control. Its advantages include:

- Environmental Impact : Compared to traditional pesticides, it offers more environmentally friendly solutions while maintaining effectiveness against pests .

- Development of Novel Agrochemicals : The unique reactivity of the bromine and trifluoromethoxy groups allows for the design of new agrochemical agents that can be tailored for specific applications.

Material Science

In material science, this compound is utilized for:

- Advanced Materials : It contributes to the formulation of polymers and coatings that exhibit enhanced durability and resistance to environmental factors due to its unique chemical properties .

- Fluorinated Compounds : The trifluoromethoxy group increases lipophilicity, making it useful in creating fluorinated derivatives with improved performance characteristics in materials applications .

Research Reagents

This compound acts as a valuable reagent in organic synthesis:

- Facilitating Complex Reactions : It is used in various reactions essential for producing novel compounds in research environments .

- Interaction Studies : Investigations into how this compound interacts with biological molecules can provide insights into its potential therapeutic uses or toxicological effects.

Case Studies and Research Findings

Several studies have highlighted the potential applications and reactivity of this compound:

Mechanism of Action

The mechanism of action of 1,2-dibromo-3-methyl-5-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atoms and trifluoromethoxy group can participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and halogen bonding, which contribute to the compound’s binding affinity and specificity. The methyl group can also influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution within biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positioning and Electronic Effects

1-Bromo-3-(trifluoromethoxy)benzene

- Structure : Bromine at position 1, -OCF₃ at position 3.

- Reactivity : Used in Pd-catalyzed arylations with imidazoles, yielding products in 90–91% efficiency due to favorable electronic activation of the bromine site by the -OCF₃ group .

- Applications : Key intermediate for imidazole derivatives in medicinal chemistry .

1-Bromo-4-(trifluoromethoxy)benzene

- Structure : Bromine at position 1, -OCF₃ at position 4.

- Physical Properties : Boiling point 153–155°C, density 1.62 g/cm³ .

- Reactivity : The para-substitution of -OCF₃ reduces steric hindrance compared to ortho-substituted analogs, facilitating reactions requiring planar transition states.

1,2-Dibromo-3-methyl-5-(trifluoromethoxy)benzene

- Key Differences: Dual Bromine Substituents: Enhances electrophilicity at positions 1 and 2, enabling sequential cross-coupling reactions. -OCF₃ at Position 5: Electron-withdrawing effect activates the ring for nucleophilic substitution but deactivates it for electrophilic attacks.

Steric and Electronic Modulation

- This contrasts with less hindered analogs like 1-Bromo-4-(trifluoromethoxy)benzene, which exhibit higher reactivity in bulkier coupling partners .

- Electronic Effects: The -OCF₃ group’s strong electron-withdrawing nature increases the electrophilicity of the bromine atoms, making them more reactive in cross-couplings compared to non-fluorinated analogs (e.g., methoxy-substituted bromobenzenes) .

Biological Activity

1,2-Dibromo-3-methyl-5-(trifluoromethoxy)benzene is an organic compound characterized by its unique molecular structure, which includes a benzene ring substituted with two bromine atoms, a methyl group, and a trifluoromethoxy group. The molecular formula is with a molecular weight of approximately 333.93 g/mol. This compound is of interest due to its potential biological activities and applications in pharmaceuticals and agrochemicals.

The presence of bromine atoms makes this compound susceptible to nucleophilic substitution reactions, while the trifluoromethoxy group can participate in electrophilic aromatic substitution reactions. These functional groups are known to enhance the reactivity and biological activity of similar compounds, potentially leading to antimicrobial or antitumor effects.

The mechanisms by which this compound may exert its biological effects could involve:

- Enzyme Inhibition : The compound may interact with various enzymes, potentially inhibiting their activity through covalent bonding or competitive inhibition.

- Receptor Binding : It could bind to specific receptors involved in cellular signaling pathways, altering physiological responses .

Comparative Analysis

To better understand the potential biological activity of this compound, a comparison with structurally related compounds is useful. Below is a table summarizing some similar compounds and their known biological activities.

| Compound Name | Structure Features | Known Activities |

|---|---|---|

| 1-Bromo-3-methyl-5-(trifluoromethoxy)benzene | Bromine at position 1 | Antimicrobial, Antitumor |

| 1,2-Dibromo-4-(trifluoromethoxy)benzene | Bromine at positions 1 and 2 | Antimicrobial |

| 3-Methyl-5-(trifluoromethoxy)phenol | Hydroxyl group instead of bromine | Antioxidant |

Case Studies

Research into similar compounds has highlighted their potential therapeutic applications:

- Anticancer Studies : A study involving halogenated phenolic compounds demonstrated that derivatives with trifluoromethoxy groups exhibited enhanced potency against various cancer cell lines .

- Antimicrobial Activity : Investigations into brominated aromatic compounds revealed significant antibacterial activity against Gram-positive bacteria, suggesting that this compound may share similar properties .

Q & A

Q. What are the optimal catalytic systems for synthesizing derivatives of 1,2-Dibromo-3-methyl-5-(trifluoromethoxy)benzene?

Methodological Answer: Palladium-catalyzed cross-coupling reactions are widely used to functionalize brominated aromatic compounds. For example, Pd catalysts (e.g., Pd(PPh₃)₄) enable direct arylations with heteroarenes like imidazoles, achieving yields >90% under mild conditions. The trifluoromethoxy group’s electron-withdrawing nature enhances electrophilic substitution reactivity, but steric hindrance from the methyl group may require adjusted reaction temperatures (e.g., 80–100°C) .

Q. How can researchers characterize the regioselectivity of bromination in trifluoromethoxy-substituted benzene derivatives?

Methodological Answer: Regioselectivity is determined via a combination of ¹H/¹³C NMR and X-ray crystallography . For example, in 1-Bromo-3-(trifluoromethoxy)benzene, the trifluoromethoxy group directs bromination to the para position due to its strong electron-withdrawing effect. Comparative analysis of coupling constants in NMR spectra (e.g., para-substituted vs. ortho-substituted products) can resolve ambiguities .

Q. What are the recommended safety protocols for handling dibrominated aromatic compounds?

Methodological Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles are mandatory.

- Ventilation: Use fume hoods to avoid inhalation of volatile brominated intermediates.

- Waste Disposal: Collect halogenated waste separately and neutralize with 10% sodium thiosulfate before disposal .

Advanced Research Questions

Q. How do steric and electronic effects of the methyl and trifluoromethoxy groups influence reaction kinetics in Suzuki-Miyaura couplings?

Methodological Answer: The methyl group introduces steric hindrance, slowing transmetallation steps, while the trifluoromethoxy group reduces electron density at the reaction site, accelerating oxidative addition. Kinetic studies using time-resolved NMR or in situ IR spectroscopy can quantify these effects. For example, substituent effects are modeled using Hammett parameters (σₘ for meta-directing groups) .

Q. What analytical techniques resolve contradictions in degradation pathway studies of trifluoromethoxy-substituted dibromobenzenes?

Methodological Answer: Contradictions arise due to varying degradation products under UV vs. enzymatic conditions. Use GC-MS and HPLC-UV to track intermediates:

- Photocatalytic degradation: Dominated by hydroxyl radical attack, forming 3-methyl-5-(trifluoromethoxy)phenol.

- Biological degradation: Cytochrome P450 enzymes preferentially oxidize the methyl group, yielding brominated carboxylic acids .

Q. How can computational chemistry predict the environmental persistence of this compound?

Methodological Answer: Density Functional Theory (DFT) calculates bond dissociation energies (BDEs) for C-Br bonds (e.g., BDE ~65 kcal/mol) and predicts half-lives in water/soil. Molecular dynamics simulations model interactions with humic acids, which reduce bioavailability. Experimental validation via OECD 301F ready biodegradability tests is recommended .

Q. What strategies mitigate side reactions during the synthesis of imidazole derivatives from brominated precursors?

Methodological Answer:

- Protecting Groups: Use tert-butoxycarbonyl (Boc) to shield reactive NH sites in imidazoles.

- Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance solubility of Pd catalysts but may promote dehalogenation; additives like tetrabutylammonium bromide (TBAB) suppress this .

Key Research Challenges

- Stereoelectronic Tuning: Balancing electron-withdrawing (CF₃O) and donating (CH₃) groups for targeted reactivity.

- Environmental Impact: High persistence due to C-F bonds necessitates advanced remediation strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.